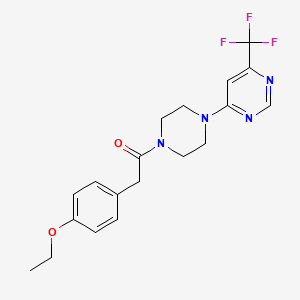

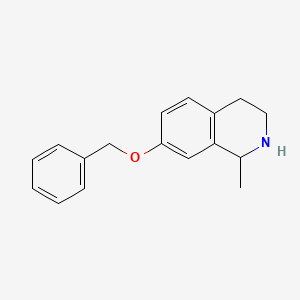

N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide, commonly known as BMS-345541, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMS-345541 belongs to the class of compounds known as selective inhibitors of IκB kinase (IKK). IKK is a key component of the NF-κB signaling pathway, which plays a crucial role in regulating the immune response, inflammation, and cell survival.

Scientific Research Applications

Electrophysiological Activity and Arrhythmia Treatment

Compounds structurally related to benzamide derivatives have been explored for their cardiac electrophysiological activity. Studies have identified certain N-substituted benzamide derivatives as potent selective class III agents with potential in treating reentrant arrhythmias. These compounds exhibit potency and efficacy comparable to clinically trialed drugs, suggesting a viable path for developing new treatments for arrhythmias (Morgan et al., 1990).

Advanced Material Synthesis

Benzamide and sulfonamide derivatives have found applications in the synthesis of advanced materials. For instance, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes show enhanced water flux and dye rejection capabilities, indicating potential applications in water treatment and purification processes (Liu et al., 2012).

Prodrug Development

The study of N-methylsulfonamide derivatives has revealed their potential as prodrug forms, especially for sulfonamide groups found in carbonic anhydrase inhibitors. These derivatives demonstrate high water solubility and adequate lipophilicity, suggesting their application in designing more effective drug delivery systems (Larsen et al., 1988).

Serotonin Receptor Agonism and Gastrointestinal Motility

Certain benzamide derivatives have shown effectiveness as selective serotonin 4 receptor agonists, highlighting their potential in developing prokinetic agents. These agents could be beneficial for treating gastrointestinal motility disorders, offering an avenue for novel therapeutic options with reduced side effects (Sonda et al., 2004).

Polymer Science and Engineering

Research into aromatic polyimides incorporating benzamide derivatives has yielded new materials with remarkable properties, such as high solubility in organic solvents and thermal stability. These polymers are promising for various engineering applications, including electronics and materials science (Butt et al., 2005).

properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4S/c1-3-29(27,28)19-12-10-18(11-13-19)23(26)24-21-14-9-16(2)15-20(21)22(25)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHBWJUFNKXFJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-methylphenyl)-4-ethylsulfonylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2384240.png)

![2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384243.png)

![2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2384247.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2384248.png)

![N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2384249.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]](/img/structure/B2384250.png)